![molecular formula C13H22N4O2 B120605 1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- CAS No. 140640-92-2](/img/structure/B120605.png)

1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-

カタログ番号:

B120605

CAS番号:

140640-92-2

分子量:

266.34 g/mol

InChIキー:

FVFCXRGLJZSMKG-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

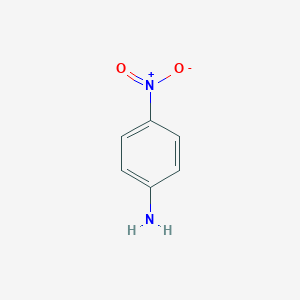

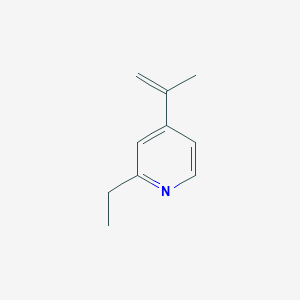

1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)- is a derivative of 1H-Pyrrolo[2,3-b]pyridine . These derivatives have been found to have potent activities against FGFR1, 2, and 3 . They have been studied for their potential in cancer therapy, particularly in inhibiting the proliferation of certain types of cancer cells .

Synthesis Analysis

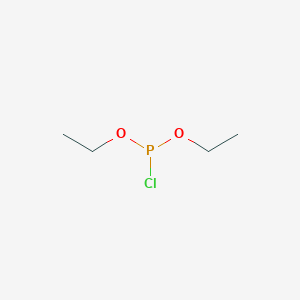

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives involves a variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles undergoing condensation with 1,3-dicarbonyl compounds and their acetals, β-oxo-esters, and diethyl malonate in the presence of hydrochloric acid .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine derivatives has been confirmed through various methods such as 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives include condensation and thermal cyclisation .作用機序

将来の方向性

特性

CAS番号 |

140640-92-2 |

|---|---|

分子式 |

C13H22N4O2 |

分子量 |

266.34 g/mol |

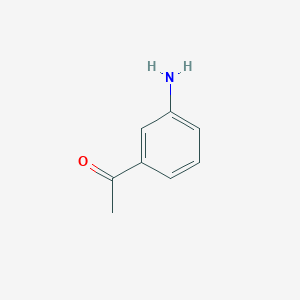

IUPAC名 |

tert-butyl 3-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-5-9(8-17)10-7-11(14)16-15-10/h7,9H,4-6,8H2,1-3H3,(H3,14,15,16) |

InChIキー |

FVFCXRGLJZSMKG-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)CO |

正規SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NN2)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

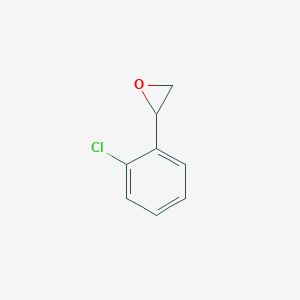

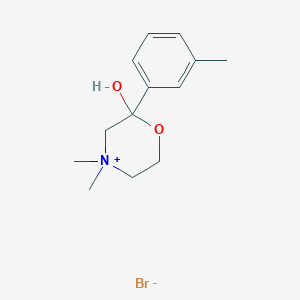

100 ml of a 1.5 M solution of diisobutylaluminum hydride in toluene are added slowly at -78° C. under argon to a suspension of 15.6 g (50 mmol) of the compound from Example VI in 700 ml of toluene, which leads to a clear solution. After 1 h, 40 ml of 1.5 M diisobutylaluminum hydride solution are added at the same temperature and the mixture is stirred for a further hour. It is warmed to 0°-5° C. using a water bath and stirred at this temperature for 1 h. 150 ml of water and 100 ml of ethyl acetate are cautiously added, and the mixture is stirred at room temperature for 1 h and filtered off with suction using kieselguhr. The phases are separated, the aqueous phase is extracted with ethyl acetate and the combined organic phases are washed with saturated sodium chloride solution. The solution is dried over sodium sulphate, concentrated to dryness in vacuo and the residue which remains is thoroughly stirred in dichloromethane.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

4-(4-Fluorophenyl)-5-hydroxymethyl-6 -isopropyl-1H-pyrrolo(2,3-b)pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B120522.png)

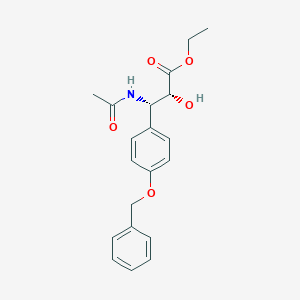

![ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B120531.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)